molecular formula C12H12N4O2S B11474521 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11474521
M. Wt: 276.32 g/mol
InChI Key: ISCLWKXHPVYFRK-UHFFFAOYSA-N
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Description

4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a triazole ring and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized by reacting 4-methyl-5-sulfanyl-1,2,4-triazole with appropriate reagents under controlled conditions . The benzoxazine ring is then formed through a cyclization reaction involving an amine and a phenol derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent-free conditions and the use of catalysts can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE apart from similar compounds is its dual ring structure, which combines the properties of both triazole and benzoxazine rings.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H12N4O2S/c1-15-10(13-14-12(15)19)6-16-8-4-2-3-5-9(8)18-7-11(16)17/h2-5H,6-7H2,1H3,(H,14,19)

InChI Key

ISCLWKXHPVYFRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CN2C(=O)COC3=CC=CC=C32

Origin of Product

United States

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